molecular formula C12H18N2O3 B1489132 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide CAS No. 1493977-58-4

4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide

Cat. No.: B1489132
CAS No.: 1493977-58-4
M. Wt: 238.28 g/mol
InChI Key: VIJOWJAHPWVHDE-UHFFFAOYSA-N
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Description

4-Amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a methoxyethoxy group, and a dimethylamide group attached to a benzene ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene. This is followed by the reduction of nitrobenzene to aniline, which is then reacted with methoxyethanol to introduce the methoxyethoxy group. Finally, the aniline derivative undergoes acylation with dimethylcarbamoyl chloride to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors can help in studying biological processes and pathways.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its pharmacological properties can be explored for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes or receptors, while the methoxyethoxy group can enhance the compound's solubility and bioavailability. The dimethylamide group can provide additional stability and reactivity.

Comparison with Similar Compounds

  • 4-Amino-3-(2-methoxyethoxy)phenylacetamide: This compound is structurally similar but has an acetamide group instead of a dimethylamide group.

  • N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide: Another closely related compound with an acetamide group.

Uniqueness: 4-Amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)12(15)9-4-5-10(13)11(8-9)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJOWJAHPWVHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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